An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloropyrazine-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-chloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloropyrazine-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural features make it a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 3-chloropyrazine-2-carboxylate, with a focus on its applications in drug discovery and development. Detailed experimental protocols and spectral data are presented to facilitate its use in the laboratory.
Chemical and Physical Properties
Methyl 3-chloropyrazine-2-carboxylate is a white to off-white crystalline solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 27825-21-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | White to Orange to Green powder to lump | [1] |
| Melting Point | 31-33 °C | |
| Boiling Point | 89 °C at 2 mmHg | |
| Purity | >98.0% (GC) | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (d, J=2.4 Hz, 1H), 8.50 (d, J=2.4 Hz, 1H), 4.05 (s, 3H).
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¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.8, 149.5, 145.3, 144.8, 142.1, 53.5.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3-chloropyrazine-2-carboxylate is characterized by the following absorption peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080 | C-H (aromatic) |
| ~2950 | C-H (methyl) |
| ~1730 | C=O (ester) |
| ~1560, 1480 | C=C, C=N (aromatic ring) |
| ~1250, 1100 | C-O (ester) |
| ~850 | C-Cl |
Mass Spectrometry (MS)
The electron ionization mass spectrum of Methyl 3-chloropyrazine-2-carboxylate would be expected to show a molecular ion peak (M⁺) at m/z = 172 and an M+2 peak at m/z = 174 with a ratio of approximately 3:1, characteristic of the presence of a chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).
Synthesis and Purification
Methyl 3-chloropyrazine-2-carboxylate is typically synthesized via the esterification of 3-chloropyrazine-2-carboxylic acid.
Experimental Protocol: Synthesis
Materials:
-
3-chloropyrazine-2-carboxylic acid
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂) or other esterification agent
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine
Procedure:
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To a solution of 3-chloropyrazine-2-carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification
The crude Methyl 3-chloropyrazine-2-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.
Reactivity and Chemical Transformations
The chemical reactivity of Methyl 3-chloropyrazine-2-carboxylate is primarily dictated by the electron-deficient nature of the pyrazine ring and the presence of a good leaving group (chloride).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in constructing diverse molecular scaffolds. The electron-withdrawing nature of the adjacent ester group and the nitrogen atoms in the pyrazine ring activates the C-Cl bond towards nucleophilic attack.[3][4] The general mechanism for the SNAr reaction is depicted below.
Caption: General mechanism of nucleophilic aromatic substitution on Methyl 3-chloropyrazine-2-carboxylate.
Applications in Drug Discovery and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Methyl 3-chloropyrazine-2-carboxylate serves as a key starting material for the synthesis of various pyrazine-based compounds with therapeutic potential.
Kinase Inhibitors in Oncology
Many pyrazine derivatives function as kinase inhibitors by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) and other intracellular kinases.[5][6] This inhibition can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7] For example, pyrazine-based compounds have been shown to target VEGFR, EGFR, and JAK kinases.[5]
Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases by pyrazine derivatives.
Antimicrobial Agents
Derivatives of Methyl 3-chloropyrazine-2-carboxylate have been investigated for their antimicrobial properties. For instance, aminodehalogenation of the related 3-chloropyrazine-2-carboxamide has yielded compounds with significant activity against Mycobacterium tuberculosis.[8] These compounds are thought to act by inhibiting essential enzymes in the bacterial cell wall synthesis or other vital metabolic pathways.
Safety and Handling
Methyl 3-chloropyrazine-2-carboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Methyl 3-chloropyrazine-2-carboxylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the development of new therapeutic agents. Its well-defined reactivity, especially in nucleophilic aromatic substitution reactions, allows for the facile introduction of various functional groups, leading to a diverse range of derivatives. The demonstrated biological activities of these derivatives, especially as kinase inhibitors and antimicrobial agents, underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its chemical properties and experimental procedures to aid researchers in its effective utilization.
References
- 1. Methyl 3-Chloropyrazine-2-carboxylate | 27825-21-4 | TCI Deutschland GmbH [tcichemicals.com]
- 2. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. google.com [google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
